![molecular formula C10H14N2O5 B13446056 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-C-Methyl-4-deoxyuridine is a modified nucleoside analog that has garnered attention due to its potential applications in various fields, including medicine and biochemistry. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with specific modifications that enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-C-Methyl-4-deoxyuridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the methylation of the 4’ position of the ribose sugar in uridine. This process often involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide or acetonitrile, with a base such as sodium hydride or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of 4’-C-Methyl-4-deoxyuridine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality. The final product is typically purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
4’-C-Methyl-4-deoxyuridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it back to its original nucleoside form.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields uracil derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups .
科学研究应用
4’-C-Methyl-4-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is employed in studies of nucleic acid metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development .
作用机制
The mechanism of action of 4’-C-Methyl-4-deoxyuridine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption occurs through the inhibition of enzymes involved in nucleic acid synthesis, such as thymidylate synthase. By interfering with these enzymes, the compound can prevent the replication of viral genomes or the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
2’-Deoxyuridine: A naturally occurring nucleoside with similar structural features.
5-Ethynyl-2’-deoxyuridine: Used in cell proliferation assays .
Uniqueness
4’-C-Methyl-4-deoxyuridine is unique due to its specific methylation at the 4’ position, which enhances its stability and biological activity compared to other nucleoside analogs. This modification allows it to be more effective in inhibiting nucleic acid synthesis and provides a broader range of applications in scientific research and medicine .
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(5-13)7(15)6(14)8(17-10)12-4-2-3-11-9(12)16/h2-4,6-8,13-15H,5H2,1H3/t6-,7+,8-,10-/m1/s1 |
InChI 键 |
MKIZZXNZJLIWIA-IBCQBUCCSA-N |
手性 SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC=NC2=O)O)O)CO |
规范 SMILES |
CC1(C(C(C(O1)N2C=CC=NC2=O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


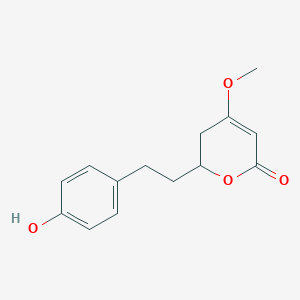
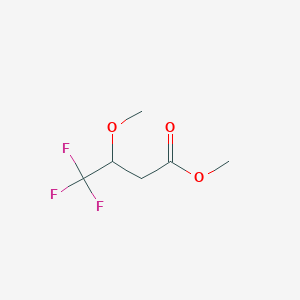
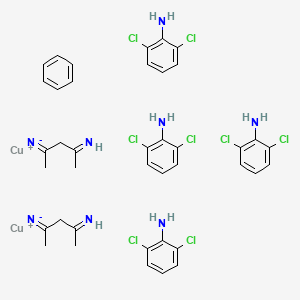
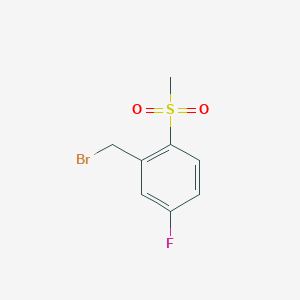
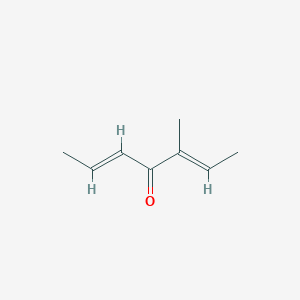
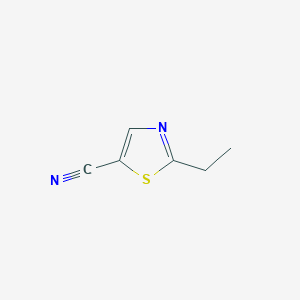
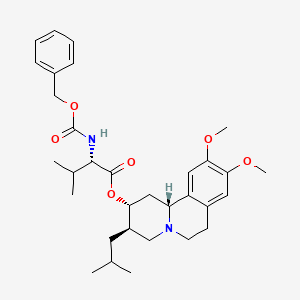
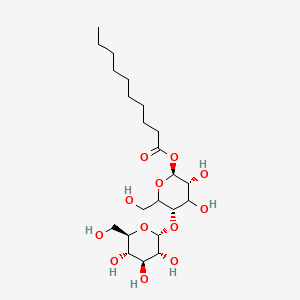

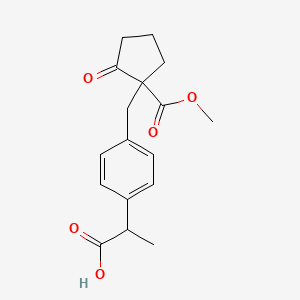
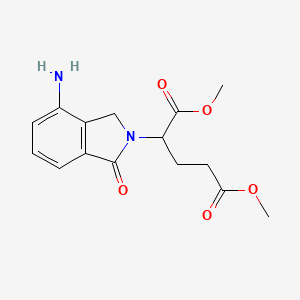
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
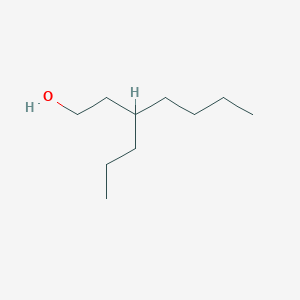
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
